Cas no 6038-59-1 (3'-O-Methyluridine)
3'-O-Methyluridine Chemical and Physical Properties
Names and Identifiers
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- Uridine, 3'-O-methyl-(7CI,8CI,9CI)
- 3’-O-METHYLURIDINE
- 4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- 3'-O-Methyl-uridin
- 3'-O-methyluridine
- O3'-methyl-uridine
- DA-69919
- 1-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- SCHEMBL1068441
- DTXSID501346818
- 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- F12925
- 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6038-59-1
- MFCD00057380
- Uridine, 3'-O-methyl-
- BP-58841
- 3a?O-Methyluridine
- 3'-O-Methyluridine
-
- MDL: MFCD00057380
- Inchi: 1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1
- InChI Key: YKNATSNMFLEFRB-ZOQUXTDFSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1CO)OC)O)N1C=CC(NC1=O)=O
Computed Properties
- Exact Mass: 258.08500
- Monoisotopic Mass: 258.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2
- Topological Polar Surface Area: 108A^2
Experimental Properties
- Density: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 142-145 ºC
- Refractive Index: 1.611
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 113.78000
- LogP: -2.19780
3'-O-Methyluridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M343723-5mg |
3'-O-Methyluridine |
6038-59-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343723-10mg |
3'-O-Methyluridine |
6038-59-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343723-50mg |
3'-O-Methyluridine |
6038-59-1 | 50mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM167829-1g |
1-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
6038-59-1 | 97% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1111707-5g |
3-O-Methyluridine |
6038-59-1 | 98% | 5g |
$400 | 2022-10-24 | |
| eNovation Chemicals LLC | Y1111707-10g |
3-O-Methyluridine |
6038-59-1 | 98% | 10g |
$650 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1111707-100g |
3-O-Methyluridine |
6038-59-1 | 98% | 100g |
$1500 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220908-1 mg |
3'-O-Methyluridine, |
6038-59-1 | 1mg |
¥526.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1111707-1kg |
3-O-Methyluridine |
6038-59-1 | 98% | 1kg |
$11500 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220908-1mg |
3'-O-Methyluridine, |
6038-59-1 | 1mg |
¥526.00 | 2023-09-05 |
3'-O-Methyluridine Suppliers
3'-O-Methyluridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3'-O-Methyluridine
3'-O-Methyluridine (CAS No. 6038-59-1): A Comprehensive Overview
3'-O-Methyluridine (CAS No. 6038-59-1) is a naturally occurring nucleoside that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of uridine, with a methyl group attached to the hydroxyl group at the 3' position of the ribose sugar moiety. The structural modification introduces unique properties that make it a valuable compound for various applications in research and therapeutics.
The CAS No. 6038-59-1 identifier uniquely identifies 3'-O-Methyluridine in chemical databases, facilitating its identification and reference in scientific literature. Recent studies have highlighted its role in nucleic acid metabolism, particularly in the context of RNA modification and antiviral defense mechanisms. This compound has been implicated in processes such as RNA editing, viral replication inhibition, and cellular stress responses, underscoring its biological significance.
One of the most compelling aspects of 3'-O-Methyluridine is its potential as an antiviral agent. Research has demonstrated that this nucleoside can inhibit the replication of various viruses, including influenza A virus and hepatitis C virus (HCV). The mechanism of action involves incorporation into viral RNA, leading to premature termination of RNA synthesis or induction of host immune responses. These findings have positioned 3'-O-Methyluridine as a promising candidate for the development of novel antiviral therapies.
Moreover, 3'-O-Methyluridine has been explored for its role in cancer biology. Studies have shown that this compound can modulate cellular signaling pathways involved in tumor growth and metastasis. For instance, it has been reported to inhibit the activity of certain oncogenic kinases, thereby suppressing cancer cell proliferation and inducing apoptosis. These insights suggest that 3'-O-Methyluridine could serve as a lead compound for the design of targeted anticancer agents.
In addition to its therapeutic potential, 3'-O-Methyluridine has been utilized as a tool in nucleic acid chemistry and molecular biology. Its ability to act as a substrate for RNA polymerases makes it valuable for studying RNA synthesis and modification processes. Furthermore, its incorporation into synthetic oligonucleotides has enabled advancements in RNA interference (RNAi) technologies, offering new avenues for gene silencing applications.
Recent advancements in synthetic chemistry have also enhanced our ability to produce 3'-O-Methyluridine on a larger scale, making it more accessible for research and commercial applications. Innovations in enzymatic synthesis and semi-synthetic routes have improved the efficiency and cost-effectiveness of production methods. These developments are expected to further drive research into the biological functions and therapeutic potential of this compound.
In conclusion, 3'-O-Methyluridine (CAS No. 6038-59-1) is a versatile compound with diverse applications in biomedicine and molecular biology. Its unique chemical properties, coupled with emerging insights into its biological roles, position it as a key molecule for future discoveries in virology, oncology, and nucleic acid research. As research continues to uncover new facets of its functionality, 3'-O-Methyluridine is poised to play an increasingly important role in advancing our understanding of nucleic acid biology and developing innovative therapeutic strategies.
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